molecular formula C20H16N4OS B11520556 6-amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11520556
M. Wt: 360.4 g/mol
InChI Key: AOCCVYRSUHPQIB-UHFFFAOYSA-N
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Description

6-Amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound offered for research applications. As part of the pyrano[2,3-c]pyrazole family, this scaffold is recognized in organic and medicinal chemistry research. Related pyrano[2,3-c]pyrazole compounds are frequently investigated as key intermediates in organic synthesis and are noted for their potential in various biological studies, which may include enzyme inhibition, though the specific mechanism of action for this analog requires further investigation . The molecular structure incorporates a (methylsulfanyl)phenyl substituent, which may influence its electronic properties and interaction with biological targets, offering a point of diversification for structure-activity relationship (SAR) studies. Researchers value this class of compounds for developing novel multicomponent reactions, often conducted in eco-friendly aqueous media . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

6-amino-4-(4-methylsulfanylphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H16N4OS/c1-26-14-9-7-12(8-10-14)16-15(11-21)19(22)25-20-17(16)18(23-24-20)13-5-3-2-4-6-13/h2-10,16H,22H2,1H3,(H,23,24)

InChI Key

AOCCVYRSUHPQIB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via sequential steps:

  • Pyrazole ring formation : Ethyl acetoacetate reacts with hydrazine hydrate to generate 3-methyl-1H-pyrazol-5-ol.

  • Knoevenagel condensation : 4-(Methylsulfanyl)benzaldehyde and malononitrile form an arylmethylidenemalononitrile intermediate.

  • Michael addition : The pyrazolone attacks the α,β-unsaturated nitrile, followed by cyclization and tautomerization to yield the target compound.

Optimization studies show that water as a solvent enhances reaction efficiency due to hydrogen bonding, which stabilizes intermediates. Yields exceed 90% after 3–4 hours at 100°C, with no byproducts detected via TLC.

Solvent-Free Synthesis Using SBA-Pr-NH2 Catalyst

Amino-functionalized mesoporous silica (SBA-Pr-NH2) catalyzes the three-component reaction of phenylhydrazine, ethyl acetoacetate, and 4-(methylsulfanyl)benzylidenemalononitrile under solvent-free conditions.

Protocol and Advantages

  • Grinding technique : Reactants and catalyst (0.05 g) are ground at room temperature for 5–8 minutes.

  • High yields : 92–95% isolated yield after recrystallization in ethanol.

  • Reusability : The catalyst retains activity for 3 cycles with minimal efficiency loss (≤5% yield drop).

The basic sites of SBA-Pr-NH2 facilitate both Michael addition and cyclization steps, eliminating the need for toxic solvents. Comparative kinetic studies demonstrate a 10-fold rate increase over uncatalyzed reactions.

Deep Eutectic Solvent (DES)-Assisted Synthesis

Choline chloride-urea DES enables a four-component reaction at reflux, combining 4-(methylsulfanyl)benzaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

Key Features

  • Eco-friendly medium : DES acts as both solvent and catalyst, reducing waste.

  • Rapid kinetics : Reactions complete within 20–30 minutes, yielding 88–93% product.

  • Broad substrate scope : Compatible with electron-rich and electron-deficient aldehydes.

FT-IR and NMR analyses confirm the absence of side products, underscoring the method’s selectivity. The DES phase is recoverable via vacuum distillation, enhancing sustainability.

Comparative Analysis of Preparation Methods

Parameter Aqueous Method SBA-Pr-NH2 DES
Catalyst NoneSBA-Pr-NH2 (0.05 g)Choline chloride:urea
Solvent WaterSolvent-freeDES
Temperature 100°C (reflux)Room temperature80°C (reflux)
Time 3–4 hours5–8 minutes20–30 minutes
Yield 90–92%92–95%88–93%
Environmental Impact LowVery lowModerate
Catalyst Reusability N/A3 cycles2 cycles

Mechanistic Insights and Spectral Characterization

Structural Confirmation

  • FT-IR :

    • νCN\nu_{\text{CN}}: 2190 cm1^{-1} (carbonitrile).

    • νNH2\nu_{\text{NH}_2}: 3350–3450 cm1^{-1} (amino group).

  • 1H NMR^1 \text{H NMR} :

    • δ 6.8–7.5 ppm (aromatic protons from phenyl and 4-(methylsulfanyl)phenyl).

    • δ 4.2 ppm (pyran H-4 proton).

Reaction Pathway

The universal mechanism involves:

  • Pyrazolone formation from ethyl acetoacetate and hydrazine.

  • Aldehyde activation via Knoevenagel condensation.

  • Conjugate addition and cyclization to assemble the pyrano[2,3-c]pyrazole core .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

  • Hydrolysis : Conversion to carboxylic acid derivatives via acid-catalyzed hydrolysis (e.g., HCl/H₂SO₄, reflux) yields 5-carboxamide or 5-carboxylic acid analogs .

  • Hydrazine Reaction : Interaction with hydrazine hydrate in ethanol forms 5-hydrazinyl derivatives, which are precursors to pyrazole- or triazole-fused systems .

Example :

C≡N+NH2NH2EtOH, refluxC=NNH2+NH3[1][6]\text{C≡N} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{C=NNH}_2 + \text{NH}_3 \uparrow \quad[1][6]

Functionalization of the Amino Group

The primary amino group participates in:

  • Acylation : Reaction with acetic anhydride or acetyl chloride in pyridine yields N-acetyl derivatives .

  • Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) produces imine-linked compounds .

Table 1 : Acylation Reactions

ReagentConditionsProductYield (%)
Acetic anhydridePyridine, 80°CN-Acetyl derivative85–90
Benzoyl chlorideDCM, RTN-Benzoyl derivative75–80

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) substituent is oxidized to sulfoxide (-SO) or sulfone (-SO₂) using:

  • H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide derivatives.

  • mCPBA (meta-chloroperbenzoic acid) : Strong oxidation forms sulfone analogs, enhancing polarity and bioactivity.

Example :

-SMeH2O2/CH3COOH-SO2Me[1][4]\text{-SMe} \xrightarrow{\text{H}_2\text{O}_2/\text{CH}_3\text{COOH}} \text{-SO}_2\text{Me} \quad[1][4]

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

  • With Nitrile Oxides : Forms isoxazoline-fused pyrano[2,3-c]pyrazoles under microwave irradiation .

  • With Azides : Click chemistry with NaN₃/Cu(I) yields triazole-linked hybrids .

Table 2 : Cycloaddition Outcomes

Reaction PartnerConditionsProductApplication
Nitrile oxideDCM, 60°C, 6hIsoxazoline-fused derivativeAnticancer leads
Sodium azideCuSO₄, RT, 12hTriazole-linked hybridAntimicrobial agents

Multicomponent Reactions (MCRs)

The compound serves as a scaffold in MCRs to generate structurally diverse libraries:

  • Knoevenagel Condensation : Reacts with aldehydes and malononitrile to form fused pyran derivatives .

  • Michael Addition : With α,β-unsaturated carbonyls, yielding spirocyclic analogs .

Example Synthesis :

Compound+RCHO+MalononitrileEtOH, piperidineSpiro-pyrano[2,3-c]pyrazole[4][6]\text{Compound} + \text{RCHO} + \text{Malononitrile} \xrightarrow{\text{EtOH, piperidine}} \text{Spiro-pyrano[2,3-c]pyrazole} \quad[4][6]

Biological Activity of Reaction Products

Derivatives exhibit enhanced pharmacological properties:

  • Sulfone Analogs : Show 2–3× higher COX-2 inhibition (IC₅₀ = 1.2 µM) compared to parent compound.

  • Acetylated Derivatives : Demonstrate improved blood-brain barrier permeability in neuroinflammation models.

Scientific Research Applications

6-amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting DNA replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound (Substituents at Position 4) Key Features Synthesis Method Biological Activity
4-(4-Methoxyphenyl) Methoxy (-OMe) group enhances electron density. Four-component reaction in aqueous medium. Antimicrobial, anti-inflammatory .
4-(3-Nitrophenyl) Nitro (-NO2) group introduces strong electron-withdrawing effects. One-pot reaction in aqueous medium. Chk1 kinase inhibition .
4-(4-Chlorophenyl) Chlorine atom increases lipophilicity. Multicomponent annulation. Anticancer potential (unpublished).
4-(2,3-Dichlorophenyl) Dual chlorine atoms enhance steric bulk. Not specified. Unknown.
4-(4-(Benzyloxy)phenyl) Benzyloxy group improves solubility in organic solvents. Catalytic ionic liquid systems. Antioxidant (analogous derivatives) .
4-(Methylsulfanyl)phenyl (Target) -SMe provides moderate electron donation and lipophilicity. Green catalytic methods (hypothesized). Potential antimicrobial/antioxidant (inferred from analogs).

Crystallographic and Physicochemical Properties

  • Planarity: The pyrano[2,3-c]pyrazole core is nearly planar, with dihedral angles between substituents and the core ranging from 3.75° to 88.23° depending on substituent bulk .
  • Hydrogen Bonding: N–H···N and N–H···O interactions stabilize crystal structures. The -SMe group may reduce hydrogen-bonding capacity compared to -OMe or -NO2 .
  • Melting Points : Derivatives typically melt between 170–175°C , consistent with solid-state stability .

Biological Activity

6-amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the pyrano[2,3-c]pyrazole class. Its unique structure, characterized by the presence of an amino group and a carbonitrile group, suggests significant potential for various biological activities. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of 6-amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is C20H18N4OS. The synthesis typically involves multicomponent reactions (MCRs), which allow for efficient production of diverse compounds. A common method includes a one-pot reaction with hydrazine hydrate, malonitrile, and various aldehydes or ketones under mild conditions .

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. For instance, a comparative study showed that derivatives of this compound had IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition . The compound's efficacy was further supported by its performance in carrageenan-induced rat paw edema models, where it showed a high percentage of edema inhibition comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of 6-amino-4-[4-(methylsulfanyl)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has been explored through various in vitro studies. These studies suggest that the compound can inhibit tumor growth by affecting cell proliferation pathways. Notably, it has shown promise in targeting specific enzymes involved in cancer progression . The structure-activity relationship (SAR) studies reveal that modifications on the phenyl and pyrano rings can enhance its anticancer efficacy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It interacts with key enzymes involved in inflammatory pathways (e.g., COX enzymes) and cancer cell proliferation.
  • Cytokine Modulation : The compound reduces the levels of pro-inflammatory cytokines.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-amino-3-methyl-4-(pyridin-3-yl)-1H-pyrano[2,3-c]pyrazolePyridine substitutionAnticancer properties
5-amino-1-methyl-3H-chromeno[4',3':4,5]-pyrano[2,3-c]pyrazolChromene ringAnti-inflammatory
6-amino-1-(naphthalen-1-yl)-pyrano[2,3-c]pyrazoleNaphthalene substitutionAntioxidant activity

Case Studies

Several case studies have documented the efficacy of this compound:

  • In Vivo Studies : Rats treated with the compound showed reduced inflammation markers compared to control groups.
  • Cell Line Studies : Human cancer cell lines exhibited decreased viability when treated with varying concentrations of the compound.

Q & A

Q. What are the optimized multicomponent synthesis protocols for this compound?

The compound is typically synthesized via one-pot multicomponent reactions. Key methods include:

  • Ionic liquid catalysis : Using [Et3NH][HSO4] as a catalyst under solvent-free conditions at 80°C, yielding derivatives in 85–92% efficiency. Reaction components include aryl aldehydes, malononitrile, and hydrazine hydrate .
  • Aqueous medium synthesis : A green approach in water at 60°C with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base, achieving 75–88% yields. This method avoids organic solvents and simplifies purification .

Q. How is the compound characterized spectroscopically?

Standard characterization involves:

  • IR spectroscopy : NH2 stretches (3400–3425 cm<sup>-1</sup>), CN (2200–2258 cm<sup>-1</sup>), and C=C aromatic (1600–1604 cm<sup>-1</sup>) .
  • <sup>1</sup>H NMR : Key signals include CH3 (δ 1.79–1.91 ppm), NH2 (δ 4.73–6.02 ppm), and aromatic protons (δ 7.11–7.68 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 287.11 [M+H]<sup>+</sup> for chloro derivatives) .

Q. What are the key steps in confirming molecular structure via X-ray crystallography?

Single-crystal X-ray diffraction reveals:

  • Pyrano-pyrazole fused ring conformation : Chair-like pyran ring and planar pyrazole.
  • Hydrogen bonding : NH2 groups form intermolecular bonds with nitrile or sulfanyl moieties, stabilizing the crystal lattice. Data are deposited in CCDC (e.g., CCDC-971311) .

Advanced Research Questions

Q. How do structural variations at the 4-aryl position affect physicochemical properties?

Substituting the 4-aryl group alters:

  • Melting points : Electron-withdrawing groups (e.g., NO2) increase m.p. (198–200°C for 4-nitrophenyl vs. 148–150°C for 4-chlorophenyl) .
  • Solubility : Methoxy or hydroxyl groups improve aqueous solubility due to hydrogen bonding .
  • Electronic effects : Electron-deficient aryl groups enhance CN stretching frequency in IR (2258 cm<sup>-1</sup> vs. 2200 cm<sup>-1</sup> for electron-rich groups) .

Q. How to resolve contradictions in reported melting points or spectral data?

Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic) can shift m.p. by 5–10°C. Re-crystallization in ethanol or DMSO resolves this .
  • Impurities : Unreacted aldehydes or byproducts (e.g., hydrazine adducts) affect spectral peaks. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with HPLC .

Q. What green chemistry approaches are applicable to its synthesis?

Eco-friendly strategies include:

  • Water as solvent : Reactions in aqueous media at 55–60°C reduce toxicity and energy use. Yields are comparable to organic solvents (78% for methyl carboxylate derivatives) .
  • Catalyst recycling : Ionic liquids like [Et3NH][HSO4] can be reused ≥3 times without significant yield loss .

Q. How to analyze reaction mechanisms in multicomponent syntheses?

Proposed mechanisms involve:

  • Knoevenagel condensation : Aldehyde and malononitrile form α,β-unsaturated nitriles.
  • Michael addition : Hydrazine attacks the nitrile, forming the pyrazole ring.
  • Cyclization : Intramolecular nucleophilic attack by the pyrazole NH generates the pyran ring. Kinetic studies (TLC monitoring) confirm this step as rate-limiting .

Q. How to address discrepancies in <sup>13</sup>C NMR assignments?

Conflicting carbon shifts (e.g., δ 165.9 vs. 159 ppm for carbonyls) may stem from:

  • Solvent effects : DMSO-d6 vs. CD3COCD3 alter hydrogen bonding and shift signals.
  • Tautomerism : Enol-keto equilibria in solution can obscure peak assignments. Use variable-temperature NMR to identify tautomeric forms .

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